molecular formula C19H16N2O2S B5860332 3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide

3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide

Cat. No.: B5860332
M. Wt: 336.4 g/mol
InChI Key: APZBXBYFWNHNPG-UHFFFAOYSA-N
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Description

3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group at the 3-position and a phenylcarbamothioyl group at the nitrogen atom of the carboxamide functionality. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including Friedel-Crafts acylation of naphthalene followed by reduction and functional group transformations.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Carboxamide Functionality: The carboxamide functionality is introduced by reacting the naphthalene derivative with an appropriate amine, such as phenylamine, under suitable conditions.

    Thioamide Formation: The final step involves the conversion of the carboxamide to the thioamide using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

    Reduction: The thioamide functionality can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂/FeCl₃), and sulfonating agents (SO₃/H₂SO₄).

Major Products

    Oxidation: Formation of 3-hydroxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide.

    Reduction: Formation of 3-methoxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide: Similar structure but lacks the thioamide functionality.

    3-hydroxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.

    N-(phenylcarbamothioyl)naphthalene-2-carboxamide: Similar structure but lacks the methoxy group.

Uniqueness

3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide is unique due to the presence of both the methoxy and thioamide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

3-methoxy-N-(phenylcarbamothioyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-17-12-14-8-6-5-7-13(14)11-16(17)18(22)21-19(24)20-15-9-3-2-4-10-15/h2-12H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZBXBYFWNHNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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